An In-depth Technical Guide to the Chemical Structure and Properties of Campesterol
An In-depth Technical Guide to the Chemical Structure and Properties of Campesterol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Campesterol (B1663852) is a prominent phytosterol, or plant sterol, with a chemical structure analogous to cholesterol.[1][2] It is ubiquitously found in various plant-based foods, including nuts, seeds, fruits, and vegetable oils.[3][4][5] As a C28 steroid, campesterol plays a crucial role in the structural integrity of plant cell membranes and serves as a key metabolic precursor to essential plant hormones like brassinosteroids.[6][7][8] From a pharmacological perspective, campesterol is recognized for its cholesterol-lowering properties, which are attributed to its ability to competitively inhibit cholesterol absorption in the intestine.[2][9] This technical guide provides a comprehensive overview of the chemical structure of campesterol, its physicochemical properties, relevant experimental protocols for its isolation and analysis, and its involvement in key biological pathways.
Chemical Structure and Nomenclature
Campesterol is a steroid derivative characterized by a four-ring core structure, a hydroxyl group at the C-3 position, a double bond in the B-ring, and a specific alkyl side chain.[1][10]
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Core Structure: The foundation of campesterol is the 1,2-cyclopentanoperhydrophenanthrene ring system, also known as the steroid nucleus. This consists of three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D).[11]
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Functional Groups: It possesses a hydroxyl group (-OH) in the beta position at carbon 3 (3β-ol) and a double bond between carbons 5 and 6 (Δ5) in the B ring.[10][11]
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Side Chain: Attached at carbon 17 is an eight-carbon side chain. The key feature that distinguishes campesterol from cholesterol is the presence of a methyl group at carbon 24.[9][11]
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Stereochemistry: The specific stereochemistry of campesterol is critical to its biological function. The full IUPAC name, which defines the stereocenters, is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopebnta[a]phenanthren-3-ol.[10] It is also commonly referred to as 24(R)-methylcholesterol or (3β,24R)-ergost-5-en-3-ol.[10][12]
The molecular formula for campesterol is C₂₈H₄₈O .[10]
Physicochemical Properties
The physical and chemical characteristics of campesterol are essential for its absorption, metabolism, and formulation in various applications.[6] Key quantitative data are summarized in the tables below.
General Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₄₈O | [10][12] |
| Molecular Weight | 400.68 g/mol | [6][12] |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [10] |
| CAS Number | 474-62-4 | [10] |
| Appearance | White crystalline solid | [5][6][10] |
| Melting Point | 156-160 °C | [5][6] |
| Boiling Point | 463.29 - 490.00 °C (estimated) | [3][6] |
| pKa (Predicted) | 15.03 ± 0.70 | [5][6] |
Solubility Data
| Solvent | Solubility | Conditions | Reference(s) |
| Water | Insoluble (0.0001487 mg/L) | - | [3][6] |
| Ethanol | 9.09 mg/mL | Requires sonication | [6] |
| Chloroform | Sparingly soluble | - | [5][6] |
| Methanol | Slightly soluble | Requires sonication | [5][6] |
| Non-polar solvents (e.g., hexane) | Soluble | - | [6] |
| Vegetable oils (e.g., corn oil) | Low (2-3% w/w) | 25 °C | [6] |
Experimental Protocols
The extraction, purification, and quantification of campesterol are critical steps in its study. The following protocols are adapted from established methodologies for phytosterol analysis.[13][14]
Protocol 1: Extraction and Saponification from Plant Material
This protocol describes a general method to extract the unsaponifiable fraction, which contains free phytosterols, from a plant matrix such as seeds or oils.[13][14]
-
Sample Preparation: Weigh 2-5 grams of homogenized plant material or oil into a round-bottom flask.[13]
-
Saponification: Add 50 mL of 2M ethanolic potassium hydroxide (B78521) (KOH) solution. Attach a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes with continuous stirring. This step hydrolyzes esterified sterols to their free form.[13][14]
-
Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 50 mL of deionized water and 50 mL of hexane (B92381) (or toluene). Shake vigorously for 2 minutes and allow the layers to separate.[13][14]
-
Collection: Collect the upper organic layer (hexane), which contains the unsaponifiable lipids including campesterol. Repeat the extraction of the aqueous layer twice more with fresh hexane.[14]
-
Washing & Drying: Combine the organic extracts and wash with deionized water until neutral. Dry the organic phase over anhydrous sodium sulfate.[14]
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature of approximately 40-45°C to yield the crude phytosterol extract.[13][14]
Protocol 2: Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for phytosterol analysis. A derivatization step is required to increase the volatility of the sterols.[13]
-
Standard Preparation: Prepare a series of standard solutions of campesterol at known concentrations (e.g., 0.0025 to 0.200 mg/mL) in a suitable solvent like pyridine (B92270).[13]
-
Derivatization: Evaporate a known volume of the sample extract (and each standard) to dryness under a stream of nitrogen. Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) to the dried residue. Cap the vial and heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.[13]
-
GC-MS Conditions (Typical):
-
System: GC-MS equipped with a capillary column (e.g., DB-5MS).[13]
-
Injection: 1 µL of the derivatized sample is injected.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of ~180°C, ramped up to ~280-300°C.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]
-
-
Quantification: Identify the campesterol-TMS ether peak based on its retention time and mass spectrum compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration in the sample.[14]
Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC can be used for phytosterol analysis, sometimes without the need for derivatization.[6][14]
-
Sample Preparation: Dissolve the dried crude extract from Protocol 1 in a suitable solvent mixture (e.g., methanol/chloroform or 2% DMSO in methanol). Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6][14]
-
HPLC Conditions (Typical):
-
System: HPLC equipped with a Diode Array Detector (DAD) or UV detector.[14]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 205 nm or 210 nm.[14]
-
Injection Volume: 20 µL.[14]
-
-
Quantification: As with GC-MS, prepare a calibration curve using pure campesterol standards. The concentration in the sample is determined by comparing its peak area to the calibration curve.[14]
Biological Pathways and Workflows
Signaling Pathways
Campesterol is not only a structural component but also a key player in plant metabolic pathways.
-
Brassinosteroid Biosynthesis: Campesterol is the primary precursor for the synthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide array of developmental processes, including cell elongation, division, and differentiation.[7][8][15] The pathway involves a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes.[7]
-
Modulation of Inflammatory Pathways: Emerging evidence suggests that phytosterols, including campesterol, can modulate inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By potentially inhibiting the activation of NF-κB, campesterol may contribute to anti-inflammatory effects.[3][6]
Experimental Workflow
The overall process for isolating and quantifying campesterol from a biological matrix follows a standardized workflow.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Campesterol - Wikipedia [en.wikipedia.org]
- 3. campesterol, 474-62-4 [thegoodscentscompany.com]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. Cas 474-62-4,CAMPESTEROL | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAMPESTEROL | 474-62-4 [chemicalbook.com]
- 10. Campesterol | C28H48O | CID 173183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. scbt.com [scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
